molecular formula C17H19NO2S B2427204 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide CAS No. 2380188-86-1

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide

Cat. No.: B2427204
CAS No.: 2380188-86-1
M. Wt: 301.4
InChI Key: YKUVWJSJFYDXKU-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core with a hydroxy-substituted phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene-substituted phenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the cyclobutanecarboxamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thiophene ring can lead to a fully saturated ring system.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and thiophene groups may participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide is unique due to its combination of a cyclobutanecarboxamide core with a hydroxy-substituted phenyl group and a thiophene ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-15(11-18-17(20)14-3-1-4-14)12-6-8-13(9-7-12)16-5-2-10-21-16/h2,5-10,14-15,19H,1,3-4,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUVWJSJFYDXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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